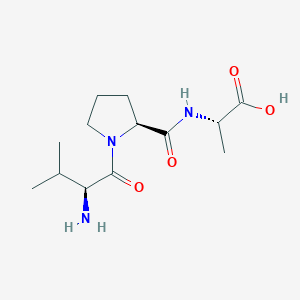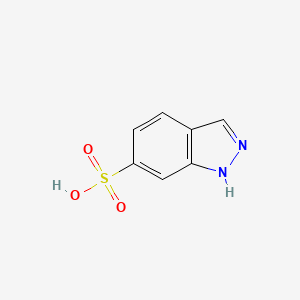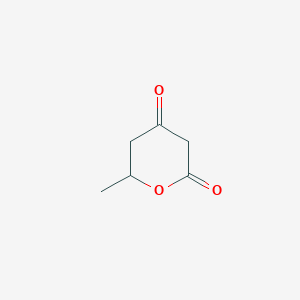
Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Thermochromism : Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate is involved in the synthesis of thermochromic products and related compounds (Markees, 1983).
Potential DNA Cleavage Reagents : Derivatives of this compound have been synthesized for use as potential metal-ion-complex mediated DNA cleavage reagents. These derivatives were specifically designed for conjugation with DNA-binding molecules (Chiu, Brownlee, & Phillips, 1994).
Antibacterial Properties : Studies have shown that derivatives of Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate exhibit significant antibacterial activities, particularly against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Use in the Coating Industry : Its derivatives are used in the oxidative polymerization of linseed oil, catalyzed by metal complexes. This has practical applications in the coating industry, offering a strategy for substituting cobalt carboxylates (Lima et al., 2015).
Antibacterial Naphthyridin Derivatives : Ethyl 1,4-dihydro-1,4-dihydro-1,10-phenanthroline-3-carboxylate is used in the synthesis of Naphthyridin derivatives, which have shown in vitro antibacterial activity (Nishigaki, Mizushima, & Senga, 1977).
Antibacterial Quinolones : Research on the structure of antibacterial agents like cinoxacin, a derivative of Ethyl 1,4-dihydro-1,10-phenanthroline-3-carboxylate, has contributed to the development of new antibacterial drugs (Rosales et al., 1985).
Theoretical and Spectroscopic Studies : Studies have been conducted on Ethyl 4-oxoquinoline-3-carboxylate derivatives to understand their structural and spectroscopic properties, which is crucial for the development of compounds with biological activities (Rimarčík et al., 2011).
Propiedades
Número CAS |
86443-19-8 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18) |
Clave InChI |
YUPWGIFULUYTQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 |
Otros números CAS |
49590-04-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



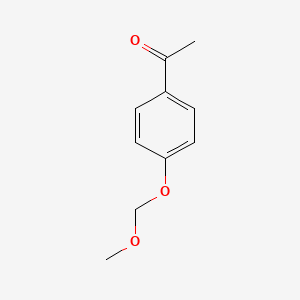
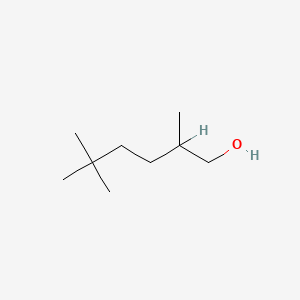
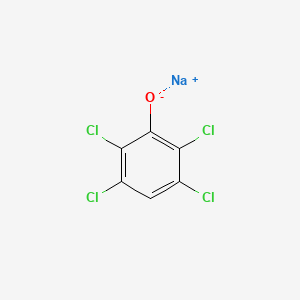
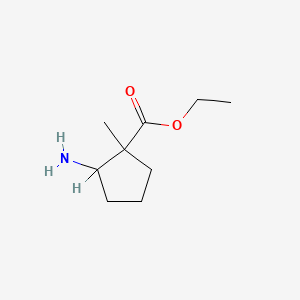
![methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3057849.png)

![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)
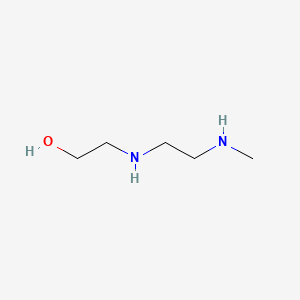
![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)
![4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057856.png)

